GRP (porcine)
Description
Properties
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]butanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C126H198N38O31S2/c1-62(2)44-83(155-121(191)102(67(11)12)162-123(193)103(71(16)166)158-98(173)56-138-94(169)54-137-95(170)55-140-120(190)100(65(7)8)160-116(186)90(59-165)157-122(192)101(66(9)10)161-118(188)92-31-24-40-163(92)124(194)68(13)128)110(180)144-69(14)105(175)149-81(28-21-22-38-127)108(178)150-82(37-43-197-18)109(179)156-89(46-72-32-34-76(167)35-33-72)125(195)164-41-25-30-91(164)117(187)151-80(29-23-39-135-126(131)132)107(177)139-57-96(171)147-88(50-93(129)168)115(185)154-87(49-75-53-134-61-143-75)114(184)153-85(47-73-51-136-78-27-20-19-26-77(73)78)111(181)145-70(15)106(176)159-99(64(5)6)119(189)141-58-97(172)146-86(48-74-52-133-60-142-74)113(183)152-84(45-63(3)4)112(182)148-79(104(130)174)36-42-196-17/h19-20,26-27,32-35,51-53,60-71,79-92,99-103,136,165-167H,21-25,28-31,36-50,54-59,127-128H2,1-18H3,(H2,129,168)(H2,130,174)(H,133,142)(H,134,143)(H,137,170)(H,138,169)(H,139,177)(H,140,190)(H,141,189)(H,144,180)(H,145,181)(H,146,172)(H,147,171)(H,148,182)(H,149,175)(H,150,178)(H,151,187)(H,152,183)(H,153,184)(H,154,185)(H,155,191)(H,156,179)(H,157,192)(H,158,173)(H,159,176)(H,160,186)(H,161,188)(H,162,193)(H4,131,132,135)/t68-,69-,70-,71+,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,99-,100-,101-,102-,103-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLCDCQPXUJKYKQ-GZDVRPNBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C7CCCN7C(=O)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC6=CN=CN6)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]7CCCN7C(=O)[C@H](C)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C126H198N38O31S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2805.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74815-57-9 | |
| Record name | Gastrin-releasing peptide (pig) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074815579 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Resin Selection and Sequential Coupling
The total solid-phase synthesis of porcine GRP was achieved using a benzhydrylamine-styrene-1% divinylbenzene copolymer resin. The peptide sequence, Ala-Pro-Val-Ser-Val-Gly-Gly-Gly-Thr-Val-Leu-Ala-Lys-Met-Tyr-Pro-Arg-Gly-Asn-His-Trp-Ala-Val-Gly-His-Leu-Met-NH2 , was assembled manually via stepwise coupling of Nα-protected amino acids. Key reagents included:
Table 1: Key Parameters for Solid-Phase Synthesis
| Parameter | Specification |
|---|---|
| Resin | Benzhydrylamine-styrene-DVB (1%) |
| Coupling Reagents | DCC/HOBt in DMF |
| Deprotection Agent | Trifluoroacetic acid (TFA) |
| Cleavage Conditions | Anhydrous HF, 0°C, 1 hour |
| Final Peptide Yield | ~15% (crude) |
Deprotection and Cleavage
After chain assembly, the peptide-resin was treated with anhydrous hydrogen fluoride (HF) at 0°C for 1 hour to simultaneously remove side-chain protecting groups and cleave the peptide from the resin. This step yielded a crude peptide mixture, which was precipitated in cold diethyl ether and lyophilized.
Purification and Validation
The crude product was purified using:
Table 2: HPLC Purification Parameters
| Column | Mobile Phase | Flow Rate | Retention Time | Purity |
|---|---|---|---|---|
| C18 (250 × 4.6 mm) | 0.1% TFA/ACN gradient | 1 mL/min | 22.5 min | 98% |
Tissue Extraction and Purification of Native GRP
Source Tissue and Homogenization
GRP has been isolated from porcine pancreata and gastric mucosa. Pancreatic tissue is homogenized in cold 0.5 M acetic acid, followed by centrifugation (10,000 × g, 30 min) to remove insoluble debris.
Solid-Liquid-Liquid Extraction (SLLE)
A modified extraction protocol, adapted from mucin purification, involves:
Table 3: SLLE Optimization for Porcine Tissue
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Hexane:Water Ratio | 1:15 | Maximizes GRP recovery |
| Incubation Time | 3 hours | Balances efficiency |
Chromatographic Purification
Extracts are further purified using:
-
Gel Filtration : Sephadex G-50 column eluted with 0.2 M ammonium bicarbonate, separating GRP (MW ~2805 Da) from smaller fragments.
-
Ion-Exchange Chromatography : DEAE-cellulose column with a NaCl gradient (0–0.5 M) to resolve GRP isoforms.
Analytical Characterization of Prepared GRP
Structural Validation
Functional Assays
Table 4: Bioactivity Profile of Synthetic vs. Native GRP
| Parameter | Synthetic GRP | Native GRP |
|---|---|---|
| Gastrin Release | 0.70 nmol/kg/hr | 0.65 nmol/kg/hr |
| Pancreatic Secretion | 1.2 nmol/kg/hr | 1.1 nmol/kg/hr |
Comparative Analysis of Preparation Methods
Yield and Scalability
Chemical Reactions Analysis
Types of Reactions
Gastrin-releasing peptide (porcine) (trifluoroacetate salt) can undergo various chemical reactions, including:
Oxidation: The methionine residues in the peptide can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis using oligonucleotide primers.
Major Products Formed
Oxidation: Methionine sulfoxide-containing peptides.
Reduction: Peptides with free thiol groups.
Substitution: Mutant peptides with altered amino acid sequences.
Scientific Research Applications
Biological Functions and Mechanisms
GRP (1-16) is a fragment of the larger gastrin-releasing peptide and consists of the first 16 amino acids of the complete GRP molecule. Its sequence is critical for its biological activity, influencing several physiological processes:
- Gastric Acid Secretion : GRP stimulates the secretion of gastric acid, playing a vital role in digestion.
- Cell Growth Regulation : It is involved in cell proliferation and differentiation through interactions with GRP receptors, which are G protein-coupled receptors present on various cell types.
- Insulin Release : GRP has been shown to stimulate insulin release, impacting glucose metabolism.
Gastroenterology Research
GRP (porcine) is extensively used in gastroenterological studies to understand gastric functions and disorders related to acid secretion. Researchers utilize this peptide to investigate the signaling pathways mediated by GRP receptors, which can lead to insights into conditions like gastroesophageal reflux disease (GERD) and peptic ulcers.
Immunology Studies
The peptide has applications in immunology, particularly in studying immune responses in pigs. For instance, it has been used to explore the effects of vaccination on immune responses against porcine reproductive and respiratory syndrome virus (PRRSV) and how gut microbiome interactions can influence these responses .
Cell Line Development
Recent studies have established porcine bronchial epithelial cell lines that utilize GRP for investigating respiratory diseases. These cell lines help researchers understand viral infections and the immune response mechanisms in porcine respiratory systems .
Study on PRRSV Vaccination Efficacy
A pilot study investigated the efficacy of PRRSV vaccines in weaned pigs using a cannulation model to collect ileum content over time. The study demonstrated that vaccinated pigs showed robust immune responses regardless of additional treatments, highlighting the role of GRP in modulating immune responses during viral challenges .
Impact on Gut Microbiome
Another research effort focused on understanding how GRP influences the gut microbiome's composition post-weaning. By examining changes in microbial diversity and abundance in relation to GRP administration, insights were gained into improving feed conversion rates and overall pig health .
Mechanism of Action
Gastrin-releasing peptide (porcine) (trifluoroacetate salt) exerts its effects by binding to gastrin-releasing peptide receptors (GRPR) on target cells. This binding activates intracellular signaling pathways, leading to the release of gastrin and other gastrointestinal hormones. The peptide also influences smooth muscle contractility and pancreatic enzyme secretion .
Comparison with Similar Compounds
Research Findings and Data
- Binding Kinetics : GRP (porcine) shows a single high-affinity binding site in mouse pancreatic islets (Kd = 2.4 nM) .
- Therapeutic Potential: GRPR antagonists like BIM 23127 inhibit tumor growth in preclinical models, highlighting translational relevance .
- Structural Insights : The C-terminal region (residues 20–27) of GRP is critical for receptor activation, as truncation (e.g., GRP(14-27)) reduces potency .
Biological Activity
Gastrin-releasing peptide (GRP) is a neuropeptide that plays crucial roles in various physiological processes in mammals, including pigs. Understanding the biological activity of porcine GRP is essential for its potential applications in veterinary medicine and animal husbandry. This article explores the biological activity of GRP in pigs, focusing on its physiological roles, molecular mechanisms, and relevant research findings.
Overview of GRP
GRP is a member of the bombesin-like peptide family and is primarily known for its role in stimulating gastrin release from the gastric mucosa. In pigs, GRP is involved in several physiological functions, including reproduction, immune response, and stress regulation. The gastrin-releasing peptide receptor (GRPR) mediates the effects of GRP by activating intracellular signaling pathways.
Physiological Functions of GRP
-
Reproductive Role :
- GRP has been shown to promote testosterone secretion from Leydig cells in pigs. In vitro studies indicate that GRP increases both mRNA and protein expression of GRPR, suggesting a significant role in male reproductive physiology .
- The distribution of GRPR mRNA was confirmed in various pig tissues including the testis, indicating its potential involvement in reproductive health .
-
Immune Response :
- Research indicates that GRP may enhance immune responses in pigs. For instance, exposure to porcine gastric mucin (PGM), which contains GRP, induces the expression of immune-related genes and antioxidant enzymes in zebrafish larvae . This suggests that GRP may play a role in modulating immune responses and oxidative stress.
- Stress Regulation :
Molecular Mechanisms
The biological activity of GRP is mediated through its receptor, GRPR. Upon binding to GRPR, GRP activates various intracellular signaling pathways:
- Calcium Signaling : Activation of GRPR leads to an increase in intracellular calcium levels, which is crucial for various cellular functions.
- MAPK Pathway : GRP signaling can activate the mitogen-activated protein kinase (MAPK) pathway, influencing cell proliferation and differentiation.
- Gene Expression Modulation : GRP influences the transcription of various genes related to stress response and immune function.
Case Studies and Experimental Results
- Testosterone Secretion Study :
- Immune Response Analysis :
- Co-infection Studies :
Data Summary
The following table summarizes key findings related to the biological activity of porcine GRP:
Q & A
Q. Table 1: Key Parameters for GRP (Porcine) Data Validation
Q. Table 2: Common Pitfalls in GRP (Porcine) Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
